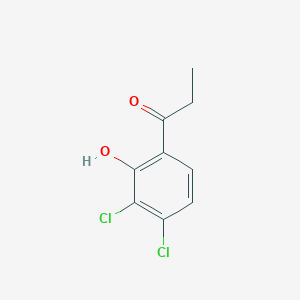










|
REACTION_CXSMILES
|
C([O:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([Cl:12])[C:7]=1[Cl:13])(=O)CC.[Cl-].[Cl-].[Cl-].[Al+3].Cl>ClC1C=CC=CC=1Cl.ClCCl>[Cl:13][C:7]1[C:6]([OH:5])=[C:11]([C:6](=[O:5])[CH2:7][CH3:8])[CH:10]=[CH:9][C:8]=1[Cl:12] |f:1.2.3.4|
|


|
Name
|
2,3-dichlorophenyl propionate
|
|
Quantity
|
25.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)(=O)OC1=C(C(=CC=C1)Cl)Cl
|
|
Name
|
|
|
Quantity
|
15.4 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Al+3]
|
|
Name
|
|
|
Quantity
|
12 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClC1=C(C=CC=C1)Cl
|
|
Name
|
|
|
Quantity
|
12 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClC1=C(C=CC=C1)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture is subsequently stirred at 100° C. for 5 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
It is cooled
|
|
Type
|
CUSTOM
|
|
Details
|
The phases are separated
|
|
Type
|
EXTRACTION
|
|
Details
|
extraction
|
|
Type
|
WASH
|
|
Details
|
the extracts are washed with water and saturated sodium chloride solution
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulphate
|
|
Type
|
CUSTOM
|
|
Details
|
The crude product is purified by column chromatography on silica gel (hexane/ethyl acetate 10-25%)
|


Reaction Time |
5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C(=C(C=CC1Cl)C(CC)=O)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 22.1 g | |
| YIELD: CALCULATEDPERCENTYIELD | 175.1% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |